4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-7(10-6-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIQHRCSRWXBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2(CCNCC2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094444-43-4 | |
| Record name | 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with piperidin-4-ol under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazole or piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol have been synthesized and tested against various microorganisms. A study highlighted the synthesis of triazole-based compounds that showed promising activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the piperidine ring enhances the bioactivity of these compounds.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A series of triazole derivatives were evaluated for their cytotoxicity against human cancer cell lines, revealing that certain modifications to the triazole structure can significantly enhance antiproliferative activity . The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to improved efficacy in targeting cancer cells.
Neurological Applications
There is emerging evidence supporting the use of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride in neurological research. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like anxiety and depression. The compound's interaction with calmodulin-dependent pathways has been linked to improved insulin sensitivity and glucose metabolism in preclinical models, indicating a broader metabolic role .
Pharmacology
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. Inhibitors derived from triazole structures have shown promise in modulating enzyme activities related to inflammation and metabolic disorders. Specifically, compounds similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol have been identified as selective inhibitors of calmodulin-dependent enzymes, which play crucial roles in cellular signaling pathways .
Drug Development
The unique pharmacological profile of this compound makes it a candidate for further development in drug formulation. Its solubility and stability under physiological conditions are critical factors that enhance its viability as a therapeutic agent. Ongoing research focuses on optimizing its chemical properties to improve bioavailability and reduce potential side effects .
Agricultural Science
Fungicidal Properties
In agricultural applications, triazole compounds are widely recognized for their fungicidal properties. The derivative this compound has shown effectiveness against various fungal pathogens affecting crops. Studies indicate that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Triazole derivatives showed moderate to high activity against bacterial strains | Potential for developing new antibiotics |
| Anticancer Research | Certain modifications led to enhanced cytotoxicity against cancer cell lines | Could lead to new cancer therapies |
| Neurological Effects | Improved insulin sensitivity observed in animal models | Potential use in metabolic syndrome treatments |
| Agricultural Applications | Effective against crop pathogens | Development of new fungicides |
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
- Molecular Formula : C₁₃H₁₇ClN₄
- Key Differences: A phenyl group replaces the methyl substituent on the triazole. Monohydrochloride salt (vs. dihydrochloride in the target compound). Higher molecular weight (264.76 g/mol) due to the aromatic phenyl group.
- Implications: The phenyl group may enhance π-π stacking interactions with hydrophobic binding pockets but could reduce solubility compared to the methyl analog.
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine Dihydrochloride
- Molecular Formula : C₁₀H₁₈Cl₂N₄
- Key Differences :
- Cyclopropyl substituent on the triazole instead of methyl.
- Dihydrochloride salt matches the target compound.
- Implications :
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride
- Molecular Formula : C₆H₁₄Cl₂N₄
- Key Differences :
- Isopropyl substituent on the triazole.
- Methanamine backbone replaces the piperidine ring.
- Implications: The linear methanamine structure reduces conformational rigidity compared to piperidine.
Backbone Modifications
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine Dihydrochloride
4-(1H-1,2,3,4-Tetrazol-5-yl)piperidin-4-ol Hydrochloride
- Molecular Formula : C₆H₁₀ClN₅O
- Key Differences: Tetrazole ring replaces the triazole. Monohydrochloride salt.
- Implications :
Salt Form and Solubility
| Compound | Salt Form | Molecular Weight (g/mol) | Solubility Inference |
|---|---|---|---|
| Target Compound | Dihydrochloride | 265.14 | High aqueous solubility |
| 4-(3-Phenyl-...)piperidine | Monohydrochloride | 264.76 | Moderate solubility |
| 4-(3-Cyclopropyl-...)piperidine | Dihydrochloride | 265.19 | Comparable to target compound |
| 4-(1H-Tetrazol-5-yl)piperidin-4-ol | Monohydrochloride | 203.63 | Lower solubility than di-salts |
Biological Activity
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C8H14N4O.2ClH |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | NCIQHRCSRWXBRV-UHFFFAOYSA-N |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The triazole ring facilitates the formation of hydrogen bonds, enhancing binding affinity to protein targets. The piperidine moiety contributes to hydrophobic interactions within protein structures, which may modulate enzyme activity or receptor signaling pathways .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds structurally related to 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the micromolar range. These compounds induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. Specifically, one derivative demonstrated an IC50 value of 0.12 µM against MCF-7 cells, suggesting that modifications in the triazole structure could enhance biological activity .
Mechanistic Insights
Flow cytometry analysis in another study revealed that compounds similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol induce apoptosis in a dose-dependent manner. Western blot analysis showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Comparative Analysis with Similar Compounds
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol | ~0.12 | Anticancer (MCF-7) |
| Doxorubicin | ~0.15 | Anticancer (MCF-7) |
| Other Triazole Derivative | ~0.10 | Antimicrobial |
Q & A
Q. What in silico tools predict the compound’s binding affinity to CNS targets?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) with homology models of serotonin receptors (5-HT₃R).
- Validate predictions with SPR (surface plasmon resonance) binding assays.
- Compare results with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify SAR trends .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?
- Methodological Answer :
- Audit experimental variables:
- Enzyme source (recombinant vs. native).
- Assay buffer composition (divalent cations may alter activity).
- Replicate studies under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4).
- Use a reference inhibitor (e.g., staurosporine) to calibrate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
